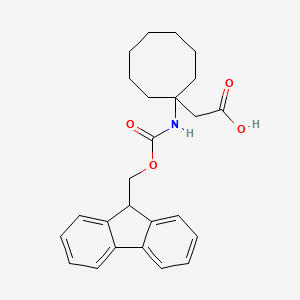

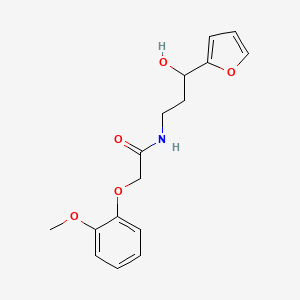

![molecular formula C23H28N2O7S2 B2836181 (E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941902-38-1](/img/structure/B2836181.png)

(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzo[d]thiazole derivative. Benzo[d]thiazole derivatives are a class of organic compounds that contain a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry for drug discovery .

Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazole moiety, an ethoxyethyl group, and a methoxyphenylsulfonyl group. The presence of these functional groups can influence the compound’s reactivity and properties .Chemical Reactions Analysis

Benzo[d]thiazole derivatives can undergo various chemical reactions. For instance, they can participate in photocatalytic intermolecular carboarylation of alkenes by selective C–O bond cleavage .Scientific Research Applications

Photodynamic Therapy Applications

Compounds with structures similar to the query have been investigated for their potential in photodynamic therapy (PDT). For example, zinc phthalocyanine derivatives with high singlet oxygen quantum yield have been synthesized for PDT applications. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, making them suitable as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Agents

Research on heterocyclic compounds containing sulfonamide moieties, similar to the query compound, has shown potential in developing anticonvulsant agents. Certain synthesized compounds have demonstrated protection against picrotoxin-induced convulsions, indicating their utility in treating convulsive disorders (Farag et al., 2012).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[3-(2-ethoxyethyl)-4,7-dimethoxy-1,3-benzothiazol-2-ylidene]-3-(4-methoxyphenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O7S2/c1-5-32-14-13-25-21-18(30-3)10-11-19(31-4)22(21)33-23(25)24-20(26)12-15-34(27,28)17-8-6-16(29-2)7-9-17/h6-11H,5,12-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOOUTKEZMVTDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=CC(=C2SC1=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

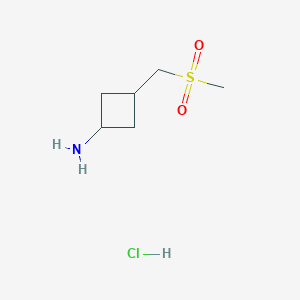

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2836100.png)

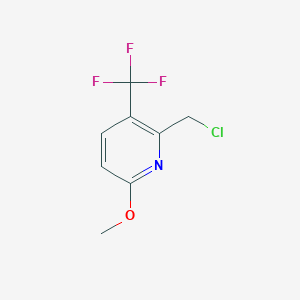

![N-(4-ethoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2836101.png)

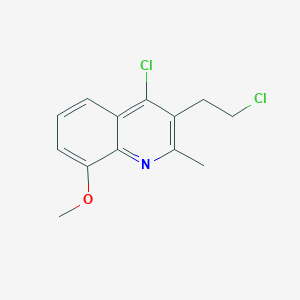

![4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B2836103.png)

![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}pyrimidine-5-carboxylic acid](/img/structure/B2836108.png)

![4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2836110.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2836112.png)

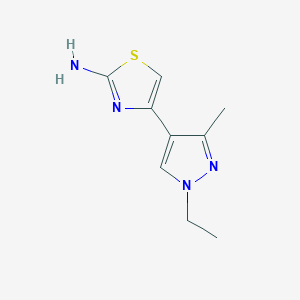

![3-Methyl-5-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2836114.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2836116.png)